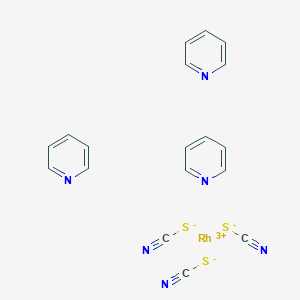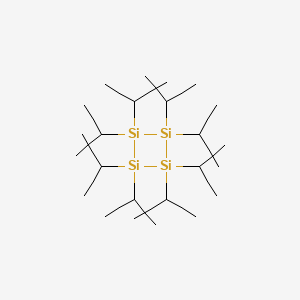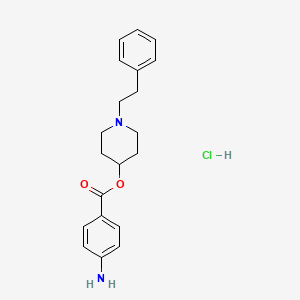![molecular formula C16H30O2Si2 B14437030 [(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 79808-53-0](/img/structure/B14437030.png)
[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is an organosilicon compound that features two trimethylsiloxy groups attached to a benzene ring with a tert-butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene can be synthesized through a multi-step process involving the silylation of a suitable precursor. One common method involves the reaction of 1,2-dihydroxy-4-tert-butylbenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsiloxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(trimethylsiloxy)cyclobutene
Uniqueness
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that lack this bulky substituent.
Properties
CAS No. |
79808-53-0 |
|---|---|
Molecular Formula |
C16H30O2Si2 |
Molecular Weight |
310.58 g/mol |
IUPAC Name |
(4-tert-butyl-2-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C16H30O2Si2/c1-16(2,3)13-10-11-14(17-19(4,5)6)15(12-13)18-20(7,8)9/h10-12H,1-9H3 |
InChI Key |
GIMWQRDOEZKQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)


![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)

![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
